7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Overview
Description
7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a fluorine atom, a quinoxaline moiety, and a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the quinoxaline-2-carbonyl chloride, which is then reacted with a suitable amine to form the corresponding amide This intermediate is subsequently cyclized under specific conditions to yield the benzoxazepine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and quinoxaline moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, inhibition of certain enzymes may result in anti-inflammatory or anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-chloro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine: Contains a chlorine atom instead of fluorine, potentially altering its chemical and pharmacological properties.
7-methyl-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine: The presence of a methyl group instead of fluorine can affect its steric and electronic characteristics.
Uniqueness
The presence of the fluorine atom in 7-fluoro-4-(quinoxaline-2-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine imparts unique properties, such as increased lipophilicity and metabolic stability. These features can enhance its potential as a drug candidate by improving its bioavailability and reducing its susceptibility to metabolic degradation.
Properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-13-5-6-17-12(9-13)11-22(7-8-24-17)18(23)16-10-20-14-3-1-2-4-15(14)21-16/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUMOBUGBXTAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=NC4=CC=CC=C4N=C3)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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